![molecular formula C15H22BrClN2O2 B5292603 2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BHAM and is known for its ability to inhibit the activity of bacterial respiratory enzymes, making it a promising tool for studying the mechanisms of bacterial respiration.
Mecanismo De Acción
BHAM works by inhibiting the activity of bacterial respiratory enzymes, specifically the NADH-quinone oxidoreductase (Complex I) and the succinate-quinone oxidoreductase (Complex II). This inhibition disrupts the electron transport chain in bacteria, leading to a decrease in ATP production and an increase in ROS production.
Biochemical and Physiological Effects:
BHAM has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. BHAM has also been shown to induce the expression of genes involved in oxidative stress response and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BHAM in lab experiments is its ability to selectively inhibit the activity of bacterial respiratory enzymes. This makes it a valuable tool for studying the mechanisms of bacterial respiration and the role of ROS in bacterial pathogenesis. However, one limitation of using BHAM is that it can also inhibit the activity of mitochondrial respiratory enzymes, making it less useful for studying the electron transport chain in eukaryotic cells.
Direcciones Futuras
There are several future directions for research on BHAM. One area of interest is the development of BHAM analogs with improved selectivity and potency. Another area of interest is the use of BHAM in combination with other antimicrobial agents to enhance their effectiveness. Finally, there is also interest in studying the potential therapeutic applications of BHAM, particularly in the treatment of bacterial infections.
Métodos De Síntesis
The synthesis of BHAM involves the reaction of 4-bromo-2-(chloromethyl)phenol with cyclohexylamine to form the intermediate compound 4-bromo-2-[(cyclohexylamino)methyl]phenol. This intermediate is then reacted with chloroacetic acid to produce BHAM hydrochloride.
Aplicaciones Científicas De Investigación
BHAM has been used extensively in scientific research to study the mechanisms of bacterial respiration. It has been shown to be effective in inhibiting the activity of bacterial respiratory enzymes, making it a valuable tool for studying the electron transport chain in bacteria. BHAM has also been used to study the effects of bacterial respiration on the production of reactive oxygen species (ROS) and the role of ROS in bacterial pathogenesis.
Propiedades
IUPAC Name |
2-[4-bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2.ClH/c16-12-6-7-14(20-10-15(17)19)11(8-12)9-18-13-4-2-1-3-5-13;/h6-8,13,18H,1-5,9-10H2,(H2,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZRTHNTQPMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=CC(=C2)Br)OCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

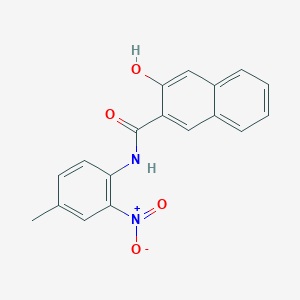
![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
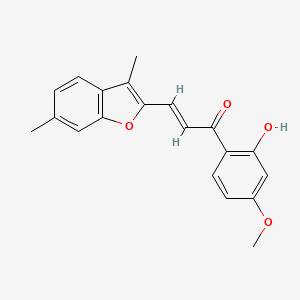
![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)
![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)
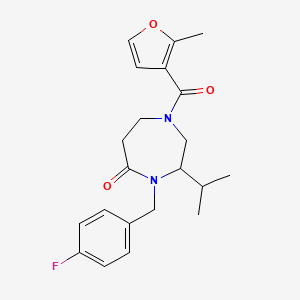
![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)
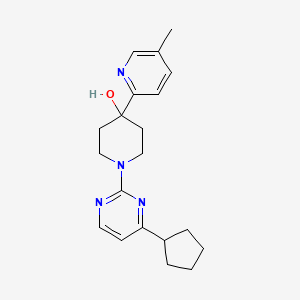
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![9-(cyclopentylcarbonyl)-1-methyl-4-(4-methylbenzyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5292573.png)
![6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5292580.png)
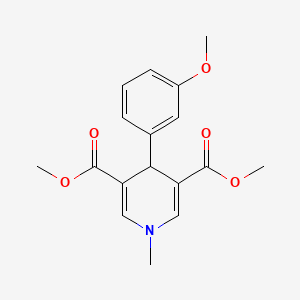
![ethyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292594.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5292596.png)